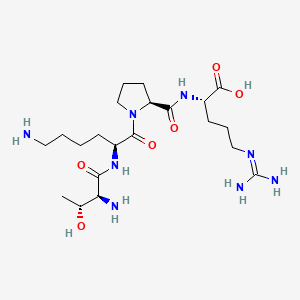
TUFTSIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TUFTSIN is a synthetic polymer derived from this compound, a natural immunomodulatory tetrapeptide composed of threonine, lysine, proline, and arginine. This compound is located in the Fc-domain of the heavy chain of immunoglobulin G and plays a crucial role in stimulating phagocytosis and enhancing the immune response . This compound retains the biological activity of this compound and is used to enhance immune functions and as a carrier in immunization studies .
Vorbereitungsmethoden
TUFTSIN is synthesized by polymerizing this compound or its analogs. The synthetic route involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or solution-phase synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .
Analyse Chemischer Reaktionen
TUFTSIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the polythis compound molecule .
Wissenschaftliche Forschungsanwendungen
TUFTSIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and polymerization techniques.
Medicine: Used as a carrier in vaccine development to improve immune responses against various pathogens.
Wirkmechanismus
TUFTSIN exerts its effects by enhancing the activity of macrophages and other phagocytic cells. It binds to specific receptors on the surface of these cells, leading to the activation of signaling pathways that promote phagocytosis and the production of reactive oxygen species . The molecular targets involved include the Fc receptors on macrophages and other immune cells .
Vergleich Mit ähnlichen Verbindungen
TUFTSIN is unique compared to other similar compounds due to its ability to retain the biological activity of this compound while providing additional stability and functionality as a polymer. Similar compounds include:
This compound: The natural tetrapeptide from which polythis compound is derived.
Poly-L-lysine: Another synthetic polymer used in biomedical applications, but it does not have the same immunomodulatory properties as polythis compound.
Polyarginine: A polymer of arginine residues with antimicrobial properties, but it does not enhance phagocytosis like polythis compound.
This compound’s unique combination of stability, immunomodulatory activity, and versatility makes it a valuable compound in various scientific and medical applications.
Eigenschaften
CAS-Nummer |
112592-90-2 |
|---|---|
Molekularformel |
C21H40N8O6 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1 |
InChI-Schlüssel |
IESDGNYHXIOKRW-NNFXCFJSSA-N |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



